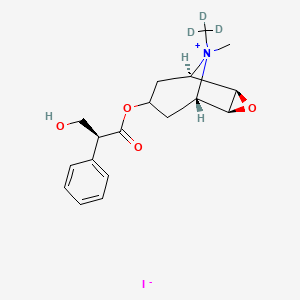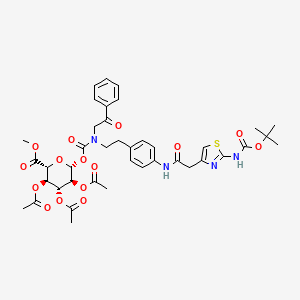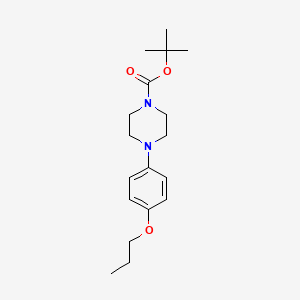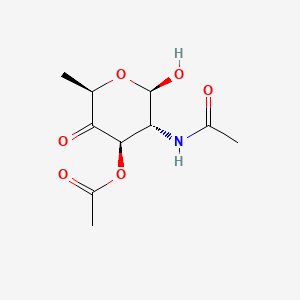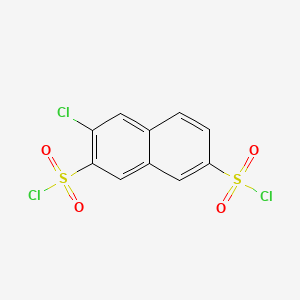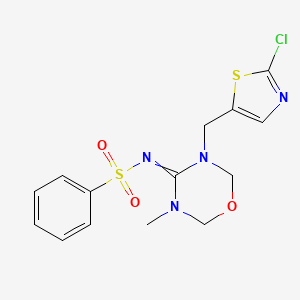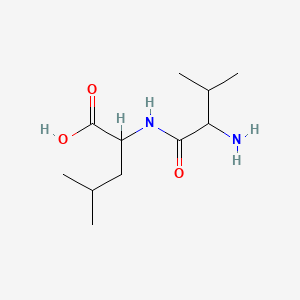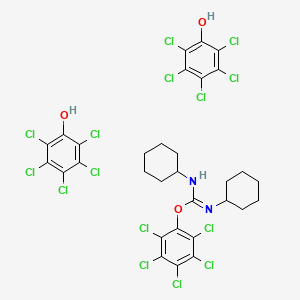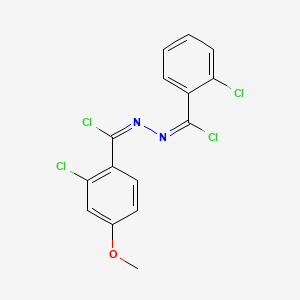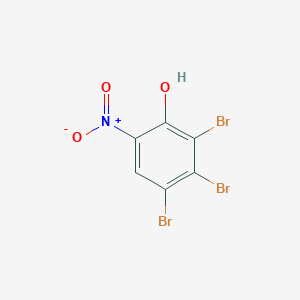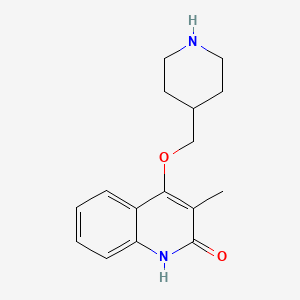![molecular formula C17H13BrClNO B13864362 6-Bromo-3-[(3-chlorophenyl)methyl]-2-methoxyquinoline](/img/structure/B13864362.png)
6-Bromo-3-[(3-chlorophenyl)methyl]-2-methoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-[(3-chlorophenyl)methyl]-2-methoxyquinoline is a chemical compound with the molecular formula C17H13BrClNO and a molecular weight of 362.65 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
The synthesis of 6-Bromo-3-[(3-chlorophenyl)methyl]-2-methoxyquinoline typically involves multi-step organic reactions. . The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane. Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-Bromo-3-[(3-chlorophenyl)methyl]-2-methoxyquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxide derivatives or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Scientific Research Applications
6-Bromo-3-[(3-chlorophenyl)methyl]-2-methoxyquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Material Science: The compound can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 6-Bromo-3-[(3-chlorophenyl)methyl]-2-methoxyquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine and methoxy groups play a crucial role in modulating the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
6-Bromo-3-[(3-chlorophenyl)methyl]-2-methoxyquinoline can be compared with other quinoline derivatives such as:
6-Bromo-2-methoxyquinoline: Lacks the 3-chlorophenylmethyl group, which may result in different biological activities.
3-[(3-Chlorophenyl)methyl]-2-methoxyquinoline: Lacks the bromine atom, which can affect its reactivity and applications.
6-Chloro-3-[(3-chlorophenyl)methyl]-2-methoxyquinoline: Substitution of bromine with chlorine can lead to variations in chemical properties and biological activities.
Properties
Molecular Formula |
C17H13BrClNO |
|---|---|
Molecular Weight |
362.6 g/mol |
IUPAC Name |
6-bromo-3-[(3-chlorophenyl)methyl]-2-methoxyquinoline |
InChI |
InChI=1S/C17H13BrClNO/c1-21-17-13(7-11-3-2-4-15(19)8-11)9-12-10-14(18)5-6-16(12)20-17/h2-6,8-10H,7H2,1H3 |
InChI Key |
KBLPNVOUQLBKNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=C(C=CC2=N1)Br)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




